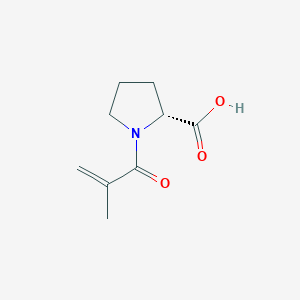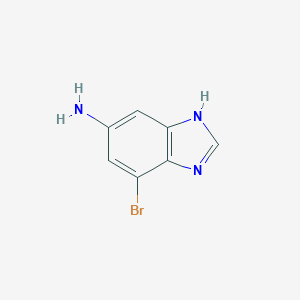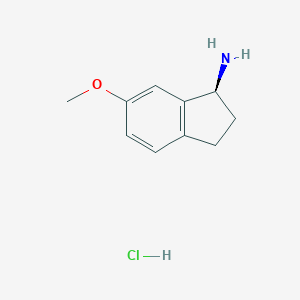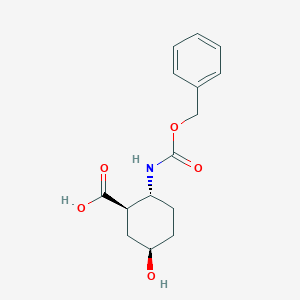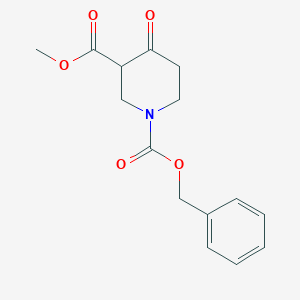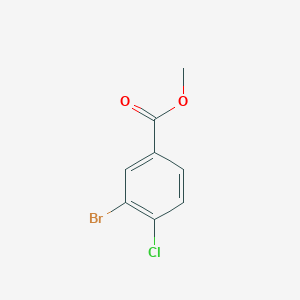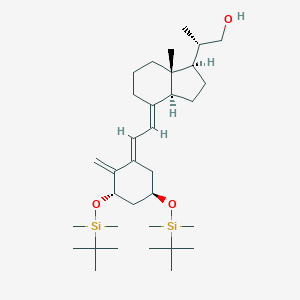
(2S,3S)-2,3-Dihydroxybutanedioic acid;(1S)-1,2,3,4-tetrahydronaphthalen-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3S)-2,3-Dihydroxybutanedioic acid, also known as tartaric acid, and (1S)-1,2,3,4-tetrahydronaphthalen-1-amine, also known as tetralin, are two important chemical compounds that have been extensively studied in scientific research. Tartaric acid is a dicarboxylic acid that is commonly found in many fruits, such as grapes, and is widely used in the food and pharmaceutical industries. Tetralin is a bicyclic hydrocarbon that has been used as a solvent and as a starting material for the synthesis of various organic compounds.
Mecanismo De Acción
The mechanism of action of (2S,3S)-2,3-Dihydroxybutanedioic acid;(1S)-1,2,3,4-tetrahydronaphthalen-1-amine acid and tetralin varies depending on their specific applications. Tartaric acid acts as a chiral auxiliary by forming diastereomeric salts with chiral compounds, which can be separated by chromatography. It has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects. Tetralin, on the other hand, acts as a solvent and a starting material for the synthesis of various organic compounds, and its mechanism of action depends on the specific reaction being carried out.
Biochemical and Physiological Effects:
Tartaric acid has been shown to have various biochemical and physiological effects, including the inhibition of tumor cell growth, the stimulation of insulin secretion, and the reduction of oxidative stress. It has also been shown to have potential neuroprotective effects, which may be beneficial for the treatment of neurodegenerative diseases. Tetralin, on the other hand, has relatively few biochemical and physiological effects, as it is primarily used as a solvent and a starting material for organic synthesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (2S,3S)-2,3-Dihydroxybutanedioic acid;(1S)-1,2,3,4-tetrahydronaphthalen-1-amine acid in lab experiments include its low cost, its availability, and its ability to form diastereomeric salts with chiral compounds, which can be separated by chromatography. However, its limitations include its low solubility in some solvents, its potential to form racemic mixtures, and its potential to interfere with some analytical techniques. The advantages of using tetralin in lab experiments include its high boiling point, its low toxicity, and its ability to dissolve a wide range of organic compounds. However, its limitations include its potential to react with some compounds, its flammability, and its potential to form peroxides over time.
Direcciones Futuras
There are many potential future directions for the study of (2S,3S)-2,3-Dihydroxybutanedioic acid;(1S)-1,2,3,4-tetrahydronaphthalen-1-amine acid and tetralin. For (2S,3S)-2,3-Dihydroxybutanedioic acid;(1S)-1,2,3,4-tetrahydronaphthalen-1-amine acid, future research could focus on its potential therapeutic effects for various diseases, such as cancer and Alzheimer's disease, as well as its potential neuroprotective effects. Future research could also focus on the development of new methods for the synthesis of (2S,3S)-2,3-Dihydroxybutanedioic acid;(1S)-1,2,3,4-tetrahydronaphthalen-1-amine acid and its derivatives. For tetralin, future research could focus on its potential applications in material science and nanotechnology, as well as its potential as a starting material for the synthesis of new organic compounds. Future research could also focus on the development of new methods for the synthesis of tetralin and its derivatives.
Métodos De Síntesis
Tartaric acid can be synthesized by several methods, including the oxidation of wine, the hydration of maleic acid, and the hydrolysis of tartar emetic. Tetralin can be synthesized by the catalytic hydrogenation of naphthalene or by the reduction of 1,2,3,4-tetrahydronaphthalene.
Aplicaciones Científicas De Investigación
Tartaric acid has been extensively studied in various scientific fields, including chemistry, biochemistry, and medicine. It has been used as a chiral auxiliary in asymmetric synthesis, as a pH adjuster in the food and beverage industry, and as a potential therapeutic agent for the treatment of various diseases, such as cancer and Alzheimer's disease. Tetralin has also been widely studied in chemistry and material science, and has been used as a starting material for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Propiedades
Número CAS |
114352-02-2 |
|---|---|
Nombre del producto |
(2S,3S)-2,3-Dihydroxybutanedioic acid;(1S)-1,2,3,4-tetrahydronaphthalen-1-amine |
Fórmula molecular |
C14H19NO6 |
Peso molecular |
297.3 g/mol |
Nombre IUPAC |
(2S,3S)-2,3-dihydroxybutanedioic acid;(1S)-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C10H13N.C4H6O6/c11-10-7-3-5-8-4-1-2-6-9(8)10;5-1(3(7)8)2(6)4(9)10/h1-2,4,6,10H,3,5,7,11H2;1-2,5-6H,(H,7,8)(H,9,10)/t10-;1-,2-/m00/s1 |
Clave InChI |
JVIHAFCKDWSKFF-MSDAVRDESA-N |
SMILES isomérico |
C1C[C@@H](C2=CC=CC=C2C1)N.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O |
SMILES |
C1CC(C2=CC=CC=C2C1)N.C(C(C(=O)O)O)(C(=O)O)O |
SMILES canónico |
C1CC(C2=CC=CC=C2C1)N.C(C(C(=O)O)O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-(4-Ethoxy-phenyl)-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B174533.png)

![2-[[(2S)-3-Hydroxy-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S,3R)-3-hydroxy-2-[[2-[[2-[[2-[[(2S)-pyrrolidine-2-carbonyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]butanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]acetic acid](/img/structure/B174541.png)
